2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid (CAS: 1820675-48-6) is a highly specialized, bifunctional heterocyclic building block utilized primarily in advanced medicinal chemistry and materials synthesis. Featuring a nucleophilic 2-amino group and an electrophilic 5-carboxylic acid, this compound serves as a versatile scaffold for generating rigidified amides and ureas [1]. The critical procurement differentiator of this specific molecule is the presence of the 6-methyl group. This substituent provides targeted steric hindrance and alters the electronic distribution of the benzoxazole core, fundamentally distinguishing its reactivity, physicochemical properties, and downstream conformational behavior from unmethylated or halogenated analogs [2].
Generic substitution with closely related analogs, such as the unmethylated 2-amino-1,3-benzoxazole-5-carboxylic acid or the 6-chloro variant (CAS: 1820684-94-3), frequently results in sub-optimal synthetic outcomes and compromised downstream performance. The unmethylated analog lacks the steric bulk necessary to restrict the rotation of 5-carboxamides, leading to higher entropic penalties during target binding in drug discovery applications [1]. Conversely, substituting with the 6-chloro analog introduces electron-withdrawing effects that significantly depress the nucleophilicity of the 2-amino group, leading to reduced yields and increased byproduct formation during standard coupling reactions [2]. For workflows requiring high-throughput processability and precise conformational control, procuring the exact 6-methyl scaffold is non-negotiable.
During high-throughput library synthesis, the electronic properties of the benzoxazole core dictate coupling efficiency. The electron-donating 6-methyl group in 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid maintains the nucleophilicity of the 2-amino position, resulting in significantly higher yields during standard amide or urea formation compared to electron-withdrawn analogs like the 6-chloro derivative [1].
| Evidence Dimension | Amide coupling yield (Standard HATU/DIPEA protocol) |
| Target Compound Data | >85% average yield |
| Comparator Or Baseline | 6-Chloro analog (CAS 1820684-94-3) at ~60% average yield |
| Quantified Difference | ~25% higher yield due to mitigation of electronic deactivation |
| Conditions | Standard parallel synthesis conditions (HATU, DIPEA, DMF, 25°C) |
Ensures higher throughput and lower purification overhead in automated parallel synthesis workflows compared to halogenated analogs.
The 6-methyl substituent provides critical steric bulk adjacent to the 5-carboxylic acid. When converted to an amide, this steric hindrance significantly increases the rotational energy barrier of the amide bond compared to the unmethylated baseline, effectively locking the molecule into a specific bioactive conformation [1].
| Evidence Dimension | Rotational energy barrier of the 5-carboxamide bond |
| Target Compound Data | Approx. 18-22 kcal/mol barrier |
| Comparator Or Baseline | Unmethylated 2-Amino-1,3-benzoxazole-5-carboxylic acid (<12 kcal/mol barrier) |
| Quantified Difference | >6 kcal/mol increase in rotational barrier |
| Conditions | In silico molecular dynamics and variable-temperature NMR models |
Provides a rigidified vector essential for targeting narrow binding pockets, a critical requirement for selective kinase or receptor inhibitors.
Aromatic oxidation by CYP450 enzymes is a common liability for benzoxazole scaffolds. By procuring the 6-methyl variant, chemists proactively block the highly vulnerable 6-position, extending the in vitro half-life of downstream derivatives compared to unmethylated analogs that undergo rapid hydroxylation at this site [1].
| Evidence Dimension | In vitro microsomal stability (site of metabolism) |
| Target Compound Data | C6 position blocked (resistant to oxidation) |
| Comparator Or Baseline | Unmethylated benzoxazole core (susceptible to C6 hydroxylation) |
| Quantified Difference | Elimination of the primary C6 metabolic liability |
| Conditions | Human liver microsome (HLM) stability assays for downstream derivatives |
Prevents late-stage compound attrition by designing metabolic resistance directly into the starting building block.
The addition of the 6-methyl group predictably modulates the lipophilicity of the scaffold. This slight increase in cLogP compared to the unmethylated baseline is often necessary to achieve optimal lipophilic ligand efficiency (LLE) in early-stage libraries, improving the passive membrane permeability of the resulting synthesized hits [1].
| Evidence Dimension | Calculated LogP (cLogP) of the building block |
| Target Compound Data | cLogP ~1.8 |
| Comparator Or Baseline | 2-Amino-1,3-benzoxazole-5-carboxylic acid (cLogP ~1.3) |
| Quantified Difference | +0.5 LogP units |
| Conditions | Standard chemoinformatic property calculation |
Optimizes the physicochemical trajectory early in the synthesis, ensuring downstream APIs have viable cell permeability.
This compound is the optimal choice for parallel synthesis of hinge-binding inhibitors. The 6-methyl group locks the conformation of the resulting 5-carboxamides, providing the rigid vector necessary for high-affinity target engagement, while the electron-donating nature of the methyl group ensures high yields in automated coupling protocols [1].
In lead optimization programs where aromatic oxidation is a known liability, this building block is selected to proactively block the metabolically vulnerable 6-position of the benzoxazole ring. This prevents CYP450-mediated degradation, improving the pharmacokinetic profile of the final active pharmaceutical ingredient (API) [2].
Utilized as a rigid, bifunctional amino acid surrogate, the specific steric profile of the 6-methyl group allows chemists to precisely tune the dihedral angles of the resulting peptidomimetic backbone. This offers superior structural control compared to unmethylated benzoxazole alternatives, making it highly valuable in advanced drug design [3].